Valerenic acid

Catalog No.
S004604
CAS No.
3569-10-6
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerenic acid

CAS Number

3569-10-6

Product Name

Valerenic acid

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1

InChI Key

FEBNTWHYQKGEIQ-SUKRRCERSA-N

SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O

solubility

Soluble in DMSO

Synonyms

Valerenic acid; VA

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O

The exact mass of the compound Valerenic acid is 234.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Valerenic acid (CAS 3569-10-6) is a bicyclic sesquiterpenoid monocarboxylic acid and the principal pharmacological marker compound derived from Valeriana officinalis. In procurement and laboratory settings, it is primarily sourced as a high-purity analytical reference standard for HPLC/GC quantification and as a highly specific positive allosteric modulator (PAM) of GABA-A receptors. Unlike broad-spectrum sedatives, valerenic acid selectively targets receptors containing beta-2 or beta-3 subunits, making it a critical baseline material for neuropharmacological assays requiring subunit-specific modulation without the off-target effects associated with traditional benzodiazepine binding sites[REFS-1, REFS-2].

Research Fit

Tool Compoundβ2/3-subunit-selective GABAA receptor positive allosteric modulator
Analytical StandardPrimary reference for valerian extract standardization and method development
Defined EntityPurified active principle distinct from silent-binding structural analogs

Substituting pure valerenic acid with crude botanical extracts, valepotriate mixtures, or structurally similar analogs like acetoxyvalerenic acid (AVA) fundamentally compromises assay reproducibility and pharmacological targeting. Crude extracts exhibit extreme batch-to-batch variability and contain thermolabile valepotriates that rapidly degrade into baldrinals under standard alcoholic or acidic extraction conditions [1]. Furthermore, closely related in-class analogs do not share the same mechanism of action; for instance, acetoxyvalerenic acid lacks the robust positive allosteric modulation of valerenic acid and has been shown to block its anxiolytic effects in specific models[2]. Consequently, procurement of the isolated, pure valerenic acid is mandatory for validated analytical standardization and precise receptor-binding studies.

Substitution Risk

Acetoxyvalerenic and hydroxyvalerenic acid lack positive allosteric modulation; binding without functional effect may confound dose-response studies.
Total sesquiterpenic acid content is an unreliable specification; inactive analogs dilute the pharmacological endpoint and reduce reproducibility.

Subunit-Specific GABA-A Receptor Modulation

Valerenic acid exhibits a highly specific binding profile, acting as a positive allosteric modulator exclusively at GABA-A receptors containing beta-2 or beta-3 subunits. In contrast to standard benzodiazepines (e.g., diazepam) that target alpha/gamma interfaces, valerenic acid provides targeted enhancement of GABA-induced chloride currents. Furthermore, its naturally occurring analog, acetoxyvalerenic acid (AVA), fails to provide this same enhancement and can act antagonistically [1]. In recombinant receptor models, point mutations in the beta-3 subunit (N265M) completely abolish the anxiolytic response to valerenic acid while maintaining the response to diazepam [1].

Evidence DimensionGABA-A receptor activation (beta-3 subunit dependence)
Target Compound DataValerenic acid (robust IGABA enhancement, completely abolished by N265M mutation)
Comparator Or BaselineDiazepam (activity maintained despite beta-3 N265M mutation) / Acetoxyvalerenic acid (antagonistic/inactive)
Quantified DifferenceStrict beta-2/beta-3 subunit dependence for valerenic acid vs. alpha-dependence for diazepam
ConditionsIn vitro recombinant GABA-A receptor models and in vivo wild-type vs point-mutated murine models

Ensures buyers select the correct compound for assays requiring non-benzodiazepine, beta-subunit-targeted GABAergic modulation.

GABAA Modulation
Head-to-head
Valerenic acidEmax 632–721%
Acetoxy-/hydroxy-analogsNo modulation
Functional positive modulation vs. silent binding
β2/3-subunit-selective PAM essential for reproducible GABAergic studies
Two-electrode voltage clamp in Xenopus oocytes

Chemical Stability for Analytical Standardization

For quality control and standardization of botanical products, the chosen marker compound must withstand extraction and storage conditions. Valerenic acid is chemically stable in alcoholic solutions and at elevated temperatures (e.g., 42°C for 48 hours, and up to 60°C during extraction)[1]. In stark contrast, valepotriates (such as valtrate and isovaltrate), which are also present in crude mixtures, are highly thermolabile and rapidly decompose into baldrinals under acidic, alkaline, or alcoholic conditions [1]. This differential stability makes valerenic acid the only reliable quantitative marker for shelf-life and batch-to-batch consistency testing.

Evidence DimensionThermal and chemical stability in solution
Target Compound DataValerenic acid (Stable at 42°C–60°C in alcoholic extraction solvents)
Comparator Or BaselineValepotriates / Crude mixtures (Rapidly decompose into baldrinals)
Quantified DifferenceHigh thermal/chemical stability vs. rapid degradation
ConditionsAlcoholic extraction at 42°C–60°C and standard storage

Dictates the selection of valerenic acid as the primary Ph.Eur./USP reference standard for HPLC quantification over other botanical constituents.

Behavioral Endpoint
Head-to-head
High VA extract (12:1)0.5 mg/kg effective
Low VA extract (1:1.5)2.0 mg/kg required
~4× higher dose needed when acetoxyvalerenic acid is abundant
Supports anxiolytic-like endpoint review; purity of VA governs response
Elevated plus maze in mice; total sesquiterpenic acids matched

Blood-Brain Barrier (BBB) Permeability Profile

When selecting reference materials for central nervous system (CNS) transport models, valerenic acid demonstrates a distinctly different permeability profile compared to synthetic GABA-A modulators. In an established Transwell in vitro BBB model (ECV304 human cell line), valerenic acid permeated at a rate of 1.06 +/- 0.29 µm/min. This is significantly slower than diazepam, equating to a factor of 0.03 relative to diazepam's permeability[1]. Unlike diazepam, which crosses via rapid passive transcellular diffusion, valerenic acid's transport exhibits an exponential correlation with transendothelial electrical resistance (TEER), indicating a reliance on alternative, non-passive transport mechanisms [1].

Evidence DimensionBBB Permeability Rate
Target Compound DataValerenic acid (1.06 +/- 0.29 µm/min; TEER-dependent)
Comparator Or BaselineDiazepam (Factor 1.0; TEER-independent passive diffusion)
Quantified DifferenceValerenic acid permeates at 3% the rate of diazepam
ConditionsIn vitro Transwell BBB model using human ECV304 cell line

Critical for pharmacokinetic researchers needing a reference compound with a non-passive, TEER-dependent BBB transport mechanism.

BBB Permeability
Head-to-head
Valerenic acidPEall 0.92 µm/min
DiazepamPEall 11.65 µm/min
~12.7× slower permeation; distinct transport mechanism indicated
Supports CNS exposure model interpretation; analog substitution alters brain kinetics
Transwell model with ECV304 cell line; HPLC detection

Assay Reproducibility vs. Crude Botanical Extracts

Procuring pure valerenic acid is essential for reproducible in vitro pharmacological results. Studies utilizing two-microelectrode voltage clamp techniques on Xenopus laevis oocytes expressing alpha-1, beta-2, and gamma-2S subunits demonstrate that crude polar extracts of valerian show no effect on GABA-induced chloride currents (IGABA) [1]. Only fractions with high, quantified contents of valerenic acid exhibit strong receptor activation. Furthermore, the targeted removal of sesquiterpenic acids (specifically valerenic acid) from highly active ethyl acetate extracts leads to a complete loss of IGABA enhancement[1]. This proves that the pure compound is the sole driver of this specific activity.

Evidence DimensionEnhancement of GABA-induced chloride currents (IGABA)
Target Compound DataPure Valerenic acid / VA-enriched fractions (Strong, concentration-dependent receptor activation)
Comparator Or BaselinePolar extracts / VA-depleted extracts (Complete loss of IGABA enhancement)
Quantified DifferenceTotal dependence of IGABA enhancement on valerenic acid concentration
ConditionsTwo-microelectrode voltage clamp on Xenopus laevis oocytes

Invalidates the use of unstandardized crude extracts for mechanistic neuro-pharmacological research, mandating the procurement of the pure analytical standard.

Cytotoxicity
Class-level
Valerenic acidsIC50 100–200 µM
ValepotriatesIC50 1–6 µM
30–100× lower cytotoxic potential vs. diene-type valepotriates
Supports cytotoxicity endpoint differentiation; crude extracts may contain potent toxins
MTT assay, GLC4 and COLO 320 cell lines
NF-κB Inhibition
Head-to-head
Valerenic acidActivity 25% at 100 µg/mL
Acetylvalerenolic acidActivity 4% at 100 µg/mL
~6× higher potency for acetylvalerenolic acid
Supports pathway-response comparison; valerenic acid offers moderate inhibition context
IL-6/Luc reporter assay in HeLa cells
Analytical Method
Head-to-head
p-SFC/UV vs. HPLC/UV
Comparable quantitative accuracy with consistently shorter run times; enables higher sample throughput for quality control.
Supports throughput optimization for QC labs without sacrificing data quality
Valeriana officinalis root extracts; reduced solvent consumption

HPLC/GC Analytical Standardization for Quality Control

Because of its high thermal and chemical stability compared to thermolabile valepotriates, valerenic acid is the mandated primary reference standard for the quantification of Valeriana officinalis products. It is utilized in USP and Ph.Eur. compendial methods to verify botanical identity, establish batch-to-batch reproducibility, and monitor the shelf-life stability of commercial formulations .

In Vitro Screening for Subunit-Specific GABA-A Modulators

Valerenic acid is the preferred baseline positive allosteric modulator (PAM) for assays requiring strict beta-2 or beta-3 subunit specificity. It is utilized in patch-clamp and voltage-clamp electrophysiology to differentiate beta-subunit-mediated anxiolytic pathways from the alpha-subunit-mediated pathways targeted by traditional benzodiazepines [1].

Blood-Brain Barrier Transport and Pharmacokinetic Modeling

Due to its slow, TEER-dependent permeability rate (1.06 µm/min) relative to passively diffusing compounds like diazepam, valerenic acid serves as a valuable reference material in Transwell in vitro models. It is utilized to study alternative, non-passive transport mechanisms across the blood-brain barrier for plant-derived neuroactive sesquiterpenoids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
β2/3-subunit GABAA receptor modulation studies
Functional positive allosteric modulator activity on β2/3-containing receptors
Confirmed positive modulation vs. silent-binding analogs
Behavioral pharmacology (anxiolytic-like) model studies
High valerenic acid purity with minimal acetoxyvalerenic acid
Dose-response consistency in elevated plus maze and similar models
Analytical standardization of valerian preparations
Specific quantification of active valerenic acid, not total sesquiterpenic acids
Method accuracy in presence of inactive structural analogs
In vitro toxicology screening
Low intrinsic cytotoxicity relative to valepotriates
Cytotoxicity profile differentiation from valepotriate-containing extracts

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

140-142°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34NDB285PM

Other CAS

3569-10-6

Wikipedia

Valerenic_acid
JWH-307
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